molecular formula C9H12ClN B3053291 3-Chloro-4-isopropylaniline CAS No. 52789-33-0

3-Chloro-4-isopropylaniline

Cat. No.: B3053291
CAS No.: 52789-33-0
M. Wt: 169.65 g/mol
InChI Key: RROSMHZQLKYMGM-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropylaniline (CAS 5211-04-1) is a halogenated aniline derivative characterized by a chlorine substituent at the 3-position and an isopropyl group at the 4-position of the benzene ring. This highlights the importance of precise chemical identification.

Properties

CAS No.

52789-33-0

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

3-chloro-4-propan-2-ylaniline

InChI

InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3

InChI Key

RROSMHZQLKYMGM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C=C1)N)Cl

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares 3-Chloro-4-isopropylaniline with five structurally related chloro-aniline derivatives, emphasizing substituents, molecular formulas, and key physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Chloro-4-propan-2-yloxyaniline 5211-04-1 C₉H₁₂ClNO 199.65 Chloro, isopropoxy No hazard data beyond basic SDS
4-Chloro-N-(cyclopropylmethyl)aniline 69565-54-4 C₁₀H₁₂ClN 181.66 Chloro, cyclopropylmethyl Detailed first-aid measures
3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline Not provided C₁₂H₁₁ClN₂O 234.69 Chloro, pyridinyloxy, methyl Melting point: 178°C
4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline 1178329-57-1 C₁₁H₁₃ClN₃O 253.70 Chloro, isopropyl-oxadiazole Discontinued commercial status
Complex piperazine derivative* 1799522-68-1 C₃₁H₃₄ClFN₄O₂S 581.14 Chloro, fluorophenyl, sulfonyl, piperazine High molecular weight

*Full name: 4-(4-(3-(2-(4-chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline

Functional Group Impact on Properties

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The chlorine atom in all compounds enhances electrophilic substitution resistance but increases molecular polarity. Oxygen-Containing Groups: The isopropoxy group in 3-chloro-4-propan-2-yloxyaniline introduces ether solubility and lowers volatility compared to alkyl-substituted analogs .
  • Safety and Handling: 4-Chloro-N-(cyclopropylmethyl)aniline has well-documented first-aid protocols for inhalation, skin contact, and ingestion, suggesting higher industrial relevance . Limited hazard data for 3-chloro-4-propan-2-yloxyaniline implies caution in handling due to unknown risks .

Key Research Findings

  • Synthetic Challenges : The oxadiazole and pyridinyl derivatives require multi-step syntheses, limiting scalability compared to simpler chloro-anilines .
  • Thermal Stability : The pyridinyl-substituted compound’s higher melting point (178°C) correlates with its rigid heterocyclic structure .

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